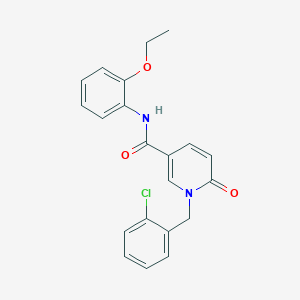
2-Bromo-1-cyclopropyl-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-1-cyclopropyl-3-fluorobenzene” is a chemical compound with the molecular formula C9H8BrF . It is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular weight of “2-Bromo-1-cyclopropyl-3-fluorobenzene” is 215.06 . The InChI code for this compound is 1S/C9H8BrF/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5H2 .Physical And Chemical Properties Analysis
“2-Bromo-1-cyclopropyl-3-fluorobenzene” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Carbonylative Reactions
A study demonstrated the effectiveness of palladium-catalyzed carbonylative transformations of 1-bromo-2-fluorobenzenes with different nucleophiles, leading to the production of six-membered heterocycles. This research highlights the potential of using similar compounds in synthesizing complex organic structures with moderate to good yields (Jianbin Chen et al., 2014).
Synthesis of Prasugrel Intermediate
Another research aimed at optimizing the synthesis method for a prasugrel intermediate, closely related to the structure of "2-Bromo-1-cyclopropyl-3-fluorobenzene." The study utilized Grignard reagents and various chemical reactions to achieve a high purity and yield, indicating the compound's importance in pharmaceutical manufacturing processes (Zheng Min, 2013).
Organometallic Chemistry and Catalysis
Research into organometallic chemistry has shown that partially fluorinated benzenes, such as "2-Bromo-1-cyclopropyl-3-fluorobenzene," are increasingly recognized as versatile solvents and reactants for conducting organometallic reactions and transition-metal-based catalysis. The fluorine substituents’ presence alters the electron density and reactivity of these compounds, making them suitable for a wide range of catalytic and synthetic applications (S. Pike et al., 2017).
Photofragment Translational Spectroscopy
A study focused on the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and related compounds at 266 nm, using photofragment translational spectroscopy. This research offers insights into the photophysical and photochemical properties of bromo-fluorobenzene derivatives, which can be essential for understanding the reactivity and stability of "2-Bromo-1-cyclopropyl-3-fluorobenzene" under various conditions (Xi-Bin Gu et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-cyclopropyl-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJCGVKPBLXUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-cyclopropyl-3-fluorobenzene | |
CAS RN |
1434127-29-3 |
Source


|
| Record name | 2-bromo-1-cyclopropyl-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chlorophenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2633276.png)
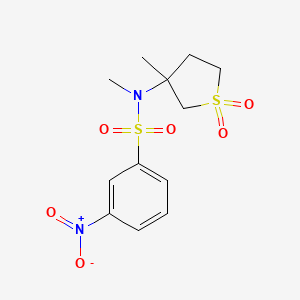
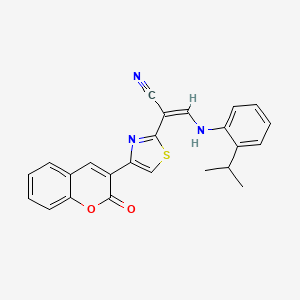
![4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2633281.png)



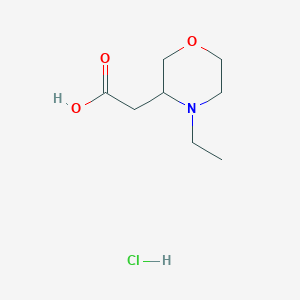

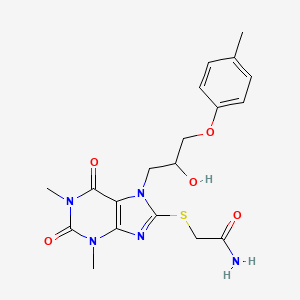

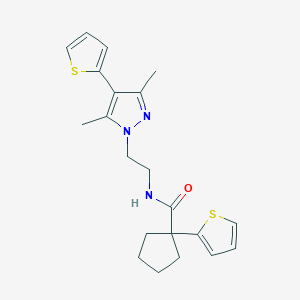
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2633295.png)
